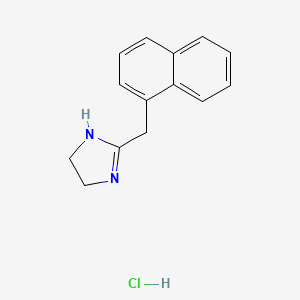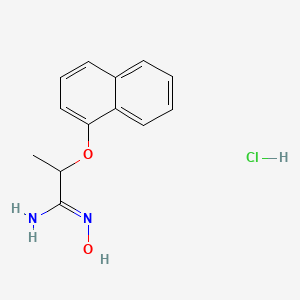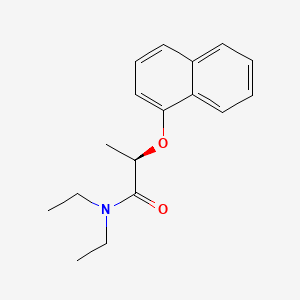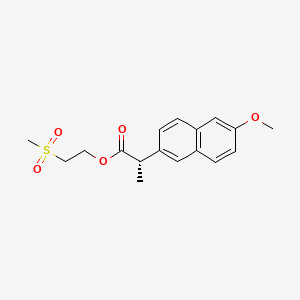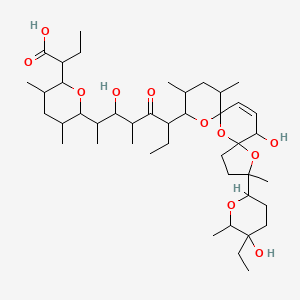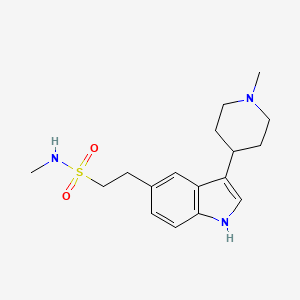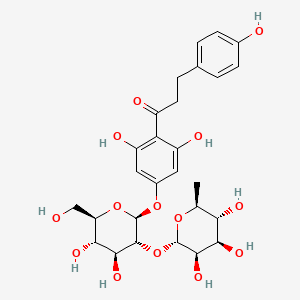
nu6102
Übersicht
Beschreibung
NU6102, auch bekannt als O6-Cyclohexylmethyl-2-(4’-Sulphamoylanilino)purin, ist ein potenter und selektiver Inhibitor der Cyclin-abhängigen Kinase 2 und der Cyclin-abhängigen Kinase 1. Cyclin-abhängige Kinasen sind Schlüsselregulatoren des Zellzyklus, und ihre Hemmung ist ein Ziel für die Krebstherapie. This compound hat in präklinischen Studien ein signifikantes Potenzial gezeigt, die Zellproliferation zu hemmen und einen Zellzyklusarrest zu induzieren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NU6102 umfasst mehrere Schritte, beginnend mit der Herstellung des Purin-KernsDie Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Basen und Lösungsmitteln wie Dimethylsulfoxid .
Industrielle Produktionsverfahren
Obwohl detaillierte industrielle Produktionsverfahren nicht weit verbreitet veröffentlicht werden, würde die Synthese von this compound in größerem Maßstab wahrscheinlich die Optimierung der Reaktionsbedingungen zur Verbesserung der Ausbeute und Reinheit beinhalten. Dies könnte die Verwendung von automatisierten Synthesegeräten und Reinigungsverfahren wie Hochleistungsflüssigchromatographie umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NU6102 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die an den Purin-Kern gebundenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an den Cyclohexylmethyl- und Sulphamoylanilinogruppen auftreten
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen häufig kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften haben, was sie für weitere Forschung interessant macht .
Wissenschaftliche Forschungsanwendungen
NU6102 wurde umfassend für seine Anwendungen in verschiedenen Bereichen untersucht:
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Cyclin-abhängige Kinase 2 und die Cyclin-abhängige Kinase 1 hemmt. Es bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert deren Aktivierung und die anschließende Phosphorylierung von Zielproteinen. Diese Hemmung führt zu einem Zellzyklusarrest in der G2/M-Phase, was letztendlich zur Hemmung der Zellproliferation und Induktion von Apoptose führt .
Wirkmechanismus
NU6102 exerts its effects by selectively inhibiting cyclin-dependent kinase 2 and cyclin-dependent kinase 1. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest at the G2/M phase, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BMS387032: Ein selektiver Inhibitor der Cyclin-abhängigen Kinase 2 mit ähnlichen Anwendungen in der Krebsforschung.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner hohen Selektivität für die Cyclin-abhängige Kinase 2 und die Cyclin-abhängige Kinase 1, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Kinasen im Zellzyklus macht. Seine Fähigkeit, einen Zellzyklusarrest zu induzieren und das Wachstum von Krebszellen mit minimalen Off-Target-Effekten zu hemmen, unterscheidet es von anderen Inhibitoren der Cyclin-abhängigen Kinase .
Eigenschaften
IUPAC Name |
4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXORKPNCHJYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274438 | |
| Record name | nu6102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444722-95-6 | |
| Record name | NU 6102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444722956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nu6102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NU-6102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5J53DR704 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




